REACTION_SMILES
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[CH2:17]([OH:18])[CH2:19][O:20][CH2:21][CH2:22][OH:23].[NH2:15][NH2:16].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[C:12](=[O:14])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][n:10]1>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH2:12][c:11]1[c:6]-2[cH:7][cH:8][cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ncccc2-c2cccnc21
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Name
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Type
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product
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Smiles
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c1cnc2c(c1)-c1cccnc1C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |